Fesoterodine Related Impurity 10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

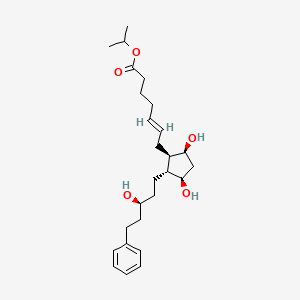

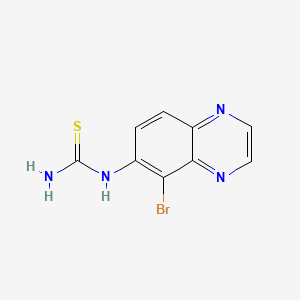

Fesoterodine Related Impurity 10 is also known as ®-5-Hydroxymethyl Tolterodine Methacrylate . It is an impurity of Fesoterodine Fumarate, which is an antimuscarinic agent used in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency .

Synthesis Analysis

During the analytical method for the determination of related substances of Fesoterodine Fumarate using RP-HPLC, one unknown impurity was observed more than 0.1% level and also keeps on increasing in forced degradation study . This impurity was isolated using Preparative HPLC and its structure was elucidated using mass and NMR spectroscopy .Scientific Research Applications

Stability Analysis of Fesoterodine Fumarate

A study by Kumar et al. (2020) developed a high-performance liquid chromatography (HPLC) method for quantifying degradation products and process-related impurities in fesoterodine fumarate. This method, which is specific, precise, and accurate, can be used as a routine quality control test for fesoterodine fumarate tablets. The study identified an unknown impurity (possibly related to Fesoterodine Impurity 10) during stability studies of fesoterodine fumarate tablets (Kumar, Sangeetha, & Kalyanraman, 2020).

Electrochemical Behavior and Oxidation Products of Fesoterodine

Kučerová et al. (2015) investigated the electrochemical behavior of fesoterodine using various techniques, including linear sweep and cyclic voltammetry. This research identified the main products of electrochemical oxidation and proposed a mechanism for the electrochemical oxidation of fesoterodine, which is essential for understanding its stability and transformation in various conditions (Kučerová, Skopalová, Kučera, Hrbáč, & Lemr, 2015).

Photochemistry and Photodegradation Products of Fesoterodine

Sangoi et al. (2013) focused on the photodegradation of fesoterodine, examining its kinetics and identifying photodegradation products. The study's insights into the photolability of fesoterodine under different UV light conditions contribute to a deeper understanding of its stability and potential degradation pathways, which might involve impurities related to Fesoterodine Impurity 10 (Sangoi, Todeschini, Goelzer, & Steppe, 2013).

Pharmacological Characterization

Research by Ney et al. (2008) explored the pharmacology of fesoterodine and its active metabolite against human muscarinic receptor subtypes. This type of study is crucial for understanding the drug's mechanism of action and potential interactions, including those involving impurities (Ney, Pandita, Newgreen, Breidenbach, Stöhr, & Andersson, 2008).

Mechanism of Action

properties

CAS RN |

1390644-37-7 |

|---|---|

Molecular Formula |

C26H35NO3 |

Molecular Weight |

409.57 |

Appearance |

Solid powder |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

(R)-5-Hydroxymethyl Tolterodine Methacrylate; 2-Methyl-2-propenoic Acid 2-[(1R)-3-[bis(1-Methylethyl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl Ester; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)